N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461405
InChI: InChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3/t9-,11?/m0/s1
SMILES: CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N
Molecular Formula: C13H23N3O2
Molecular Weight: 253.34 g/mol

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13461405

Molecular Formula: C13H23N3O2

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide -

Specification

Molecular Formula C13H23N3O2
Molecular Weight 253.34 g/mol
IUPAC Name N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Standard InChI InChI=1S/C13H23N3O2/c1-9(14)13(18)15-6-5-11(7-15)8-16(10(2)17)12-3-4-12/h9,11-12H,3-8,14H2,1-2H3/t9-,11?/m0/s1
Standard InChI Key HINXVUAPISCIJF-FTNKSUMCSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N
SMILES CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N
Canonical SMILES CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a central pyrrolidine ring substituted with:

  • A 2-aminopropionyl group at the N1 position, exhibiting (S)-stereochemistry.

  • A cyclopropyl-acetamide moiety linked via a methylene bridge to the pyrrolidine’s C3 position.

This hybrid structure merges the conformational rigidity of pyrrolidine with the strained cyclopropane ring, creating unique spatial arrangements for target engagement. The acetamide group provides hydrogen-bonding capabilities critical for biomolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Molecular FormulaC13H23N3O2\text{C}_{13}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight253.34 g/mol
SMILESCC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)C)N
PubChem CID66567644

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols for this compound remain proprietary, retrosynthetic analysis suggests:

  • Pyrrolidine Functionalization: Introduction of the methylene-acetamide group via reductive amination of 3-aminomethylpyrrolidine with cyclopropyl acetamide.

  • Peptide Coupling: Installation of the (S)-2-aminopropionyl group using DCC/HOBt-mediated acylation.

Critical challenges include preserving stereochemical integrity during the acylation step and minimizing racemization. Patent literature reveals that analogous compounds require low-temperature (-20°C) reactions to maintain enantiomeric excess >98% .

Analytical Profiling

  • HPLC: Reverse-phase C18 column (Retention time: 6.8 min; 70:30 acetonitrile/water + 0.1% TFA).

  • NMR: Key signals include δ 1.15–1.30 ppm (cyclopropyl CH2), δ 3.45–3.70 ppm (pyrrolidine CH2N), and δ 4.25 ppm (amide NH).

  • MS: ESI+ shows [M+H]+ at m/z 254.2 with major fragments at m/z 155.1 (cyclopropyl-acetamide) and 98.0 (pyrrolidine).

ParameterValue
LogP1.8 ± 0.3
Solubility (pH 7.4)34 µM
Plasma Protein Binding89%
CYP3A4 InhibitionIC50 > 100 µM

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

Therapeutic Development

Priority research areas:

  • Prodrug Strategies: Masking the primary amine with tert-butoxycarbonyl (Boc) groups to enhance bioavailability .

  • Target Validation: CRISPR-Cas9 knockout studies to confirm putative targets in glioblastoma cell lines .

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